molecular formula C13H17N B2660733 2-Benzyl-2-azabicyclo[2.2.1]heptane CAS No. 116230-22-9

2-Benzyl-2-azabicyclo[2.2.1]heptane

Cat. No. B2660733
M. Wt: 187.286
InChI Key: BGUMIYVVOFWSOD-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.2.1]heptane is a chemical compound with a complex structure. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane and related compounds has been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-azabicyclo[2.2.1]heptane is complex. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The chemical reactions involving 2-Benzyl-2-azabicyclo[2.2.1]heptane have been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis and Intermediates

7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates : The compound 2-Benzyl-2-azabicyclo[2.2.1]heptane plays a crucial role as an intermediate in synthesizing novel 7-substituted 2-azabicyclo[2.2.1]heptanes, such as anti-isoepiboxidine and syn-isoepiboxidine. This process involves nucleophilic substitution facilitated by neighboring group participation of the 2-nitrogen in the compound. The versatility of this approach enables the creation of a variety of novel compounds, highlighting its significance in medicinal chemistry (Malpass & White, 2004).

Advanced Building Blocks

3-Azabicyclo[3.2.0]heptanes for Drug Discovery : The compound is utilized in the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are considered valuable building blocks for drug discovery. A novel method involving common chemicals like benzaldehyde, allylamine, and cinnamic acid showcases the potential of this compound in the development of new therapeutic agents (Denisenko et al., 2017).

Chemical Synthesis

Synthesis of Enantiopure Analogues : The 2-Benzyl-2-azabicyclo[2.2.1]heptane framework is instrumental in the synthesis of enantiomerically pure analogues, demonstrating its role in creating specific molecular configurations critical for pharmaceutical applications. This process involves intricate steps like Diels–Alder reactions and resolution methods, further underscoring the compound's significance in complex chemical syntheses (Avenoza et al., 2002).

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUMIYVVOFWSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azabicyclo[2.2.1]heptane

Citations

For This Compound
9
Citations
HI Al-Rubaye - 2018 - researchgate.net
The first neurotransmitter to be discovered was acetylcholine ACh (1) and this compound is produced by the enzyme choline acetyltransferase which utilizes acetyl-CoA and choline as …
Number of citations: 4 www.researchgate.net
MLC do Vale, JE Rodríguez-Borges, O Caamaño… - Tetrahedron, 2006 - Elsevier
The asymmetric aza-Diels–Alder reaction of the (1R)-8-phenylmenthyl or (1R)-8-phenylisoneomenthyl glyoxylate-derived N-benzylimine with cyclopentadiene resulted in the …
Number of citations: 32 www.sciencedirect.com
JR Malpass, R White - The Journal of Organic Chemistry, 2004 - ACS Publications
Neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen …
Number of citations: 31 pubs.acs.org
R White - 2006 - search.proquest.com
Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo [2.2. 1] heptane) is an alkaloid found on the skin of the Ecuadorian poison-dart frog Epipedobates tricolor. It has extremely high …
Number of citations: 3 search.proquest.com
CL Perrin, BK Ohta, J Kuperman… - Journal of the …, 2005 - ACS Publications
Secondary β-deuterium isotope effects on amine basicities are measured using a remarkably precise NMR titration method. Deuteration is found to increase the basicity of methylamine, …
Number of citations: 96 pubs.acs.org
D Guijarro, P Pinho, PG Andersson - The Journal of Organic …, 1998 - ACS Publications
A set of new β-amino alcohols 2, with the 2-azanorbornyl framework, has been prepared and evaluated as promoters for the enantioselective addition of dialkylzinc reagents to N-(…
Number of citations: 113 pubs.acs.org
JM Kuperman - 2003 - search.proquest.com
This dissertation is comprised of three separate projects. In each chapter, a relevant question in physical organic chemistry is studied using NMR techniques. The first two chapters …
Number of citations: 2 search.proquest.com
E Wojaczyńska, J Skarżewski - Tetrahedron: Asymmetry, 2008 - Elsevier
New chiral 2-azanorbornane derivatives were prepared and used as (N,S)-, (N,Se)-, and (N,N)-donating ligands in a palladium-catalyzed asymmetric allylic alkylation, giving up to 95% …
Number of citations: 22 www.sciencedirect.com
R White, JR Malpass, S Handa, SR Baker… - Bioorganic & medicinal …, 2006 - Elsevier
Binding affinities for a range of epibatidine isomers and analogues at the α4β2 and α3β4 nAChR subtypes are reported; compounds having similar N–N distances to epibatidine show …
Number of citations: 19 www.sciencedirect.com

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